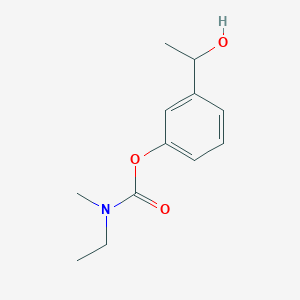

3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of phenyl carbamate derivatives is characterized by the presence of a phenyl group attached to a carbamate moiety. The crystal structure of ethyl 3-[1-(2-hydroxyphenyl)ethylidene]carbazate revealed intermolecular N—H⋯O hydrogen bonds forming centrosymmetric dimers and an intramolecular O—H⋯N interaction . Similarly, the crystal structures of other carbamate derivatives showed various hydrogen bonding patterns and interactions, such as O-H...I and C-H...O hydrogen bonds, and aromatic pi-pi stacking interactions . These structural features are crucial for the stability and biological activity of these compounds.

Chemical Reactions Analysis

The papers describe several chemical reactions involving phenyl carbamate derivatives. For example, the metabolism of 3-phenylpropyl carbamate in humans led to the identification of several hydroxylated metabolites, indicating that these compounds undergo extensive biotransformation . Additionally, phenylisocyanate was used to esterify the free hydroxyl group of 3-hydroxyalkanoic ester residues, resulting in stable phenylcarbamate esters suitable for GC-MS analysis . These reactions highlight the chemical reactivity and potential for modification of phenyl carbamate derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl carbamate derivatives are influenced by their molecular structure. The papers discuss the stability of these compounds under various conditions, such as the stability of carbamate esters to conditions used for generating methyl esters of fatty acids . The presence of substituents on the phenyl ring, such as hydroxyl, methoxy, or halogen groups, can significantly affect the physical properties, such as solubility and melting point, as well as the chemical reactivity of these compounds . These properties are essential for the development of phenyl carbamate derivatives as potential pharmaceutical agents.

Applications De Recherche Scientifique

Antimitotic Agents :

- Ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate and its derivatives have been studied for their antimitotic properties. Both the S- and R-isomers of these compounds are active in several biological systems, with the S-isomer demonstrating greater potency. The isomers and their derivatives are significant for understanding cellular processes related to mitosis and cancer therapy (Temple & Rener, 1992).

Synthesis of Carbamate Derivatives :

- Research in organic chemistry has explored the condensation of methyl (3-hydroxyphenyl)carbamate with various compounds, leading to the synthesis of carbamate derivatives of coumarin and chromene. These compounds have potential applications in drug development and synthesis of complex organic molecules (Velikorodov & Imasheva, 2008).

Photoreactive Polymers :

- Novel polystyrene derivatives containing carbamate in the side chain have been synthesized for use in photoreactive copolymers. These materials are sensitive to UV light and have applications in fields like organic electronics, particularly as dielectric layers in organic field-effect transistors (OFETs) (Kim et al., 2008).

Crystallography and Molecular Structure :

- Studies on ethyl N-[2-(hydroxyacetyl)phenyl]carbamate and its derivatives have provided insights into their molecular and crystal structures. Understanding these structures is crucial for applications in material science, drug design, and molecular engineering (Garden et al., 2007).

Natural Product Isolation :

- Research has identified rarely occurring natural products isolated from plants like Vincetoxicum stocksii, including compounds related to carbamate structures. These findings contribute to the discovery of new natural products with potential pharmacological activities (Khan et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

[3-(1-hydroxyethyl)phenyl] N-ethyl-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-4-13(3)12(15)16-11-7-5-6-10(8-11)9(2)14/h5-9,14H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFRTBVKMHUBLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2524970.png)

![1-(4-Fluorophenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2524971.png)

![N-(benzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2524973.png)

![Methyl 2-azaspiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2524975.png)

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B2524977.png)

![3-(4-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524979.png)

![7-(4-benzoylpiperazin-1-yl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2524982.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2524986.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2524988.png)

![3-(3,4-dimethoxyphenethyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2524989.png)

![3-[(2-Amino-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2524990.png)